Ursocholic acid - 2955-27-3

Ursocholic acid

Catalog Number: EVT-308780
CAS Number: 2955-27-3
Molecular Formula: C₂₄H₄₀O₅
Molecular Weight: 408.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ursocholic acid (UCA), a naturally occurring hydrophilic bile acid, is a major constituent of bear bile. [] It is classified as a tertiary bile acid due to the absence of a 7α-hydroxyl group. [] UCA plays a crucial role in scientific research, particularly in studies concerning bile acid metabolism, cholesterol gallstone dissolution, and liver disease. [, , , , , ]

Synthesis Analysis

UCA can be synthesized through various methods. One approach involves the chemical modification of other bile acids like cholic acid. [, , ] For instance, cholic acid can be converted to ursocholic acid via a multi-step process involving oxidation, isomerization, and reduction reactions. [] Alternatively, UCA can be synthesized enzymatically using bacterial enzymes. [, , , ] For example, Clostridium absonum can convert cholic acid to ursocholic acid through a series of enzymatic reactions. []

Molecular Structure Analysis
  • Bacterial 7-dehydroxylation: While UCA is generally resistant to this reaction, some studies show that bacterial transformation can lead to the formation of its 7-keto derivative. [, ]
  • Conjugation: UCA can be conjugated with taurine or glycine in the liver, increasing its solubility and facilitating its secretion into bile. [, , ]
  • Oxidation: UCA can be oxidized to form 7-keto ursocholic acid. [, ]
Mechanism of Action
  • Cholesterol Gallstone Dissolution: UCA may increase biliary cholesterol solubility, promoting gallstone dissolution. [, , ]
  • Modification of Bile Acid Pool Composition: UCA administration can alter the bile acid pool, decreasing the proportion of hydrophobic bile acids like chenodeoxycholic acid and deoxycholic acid. [, , ]
  • Modulation of Bile Acid Synthesis: UCA may influence the expression and activity of enzymes involved in bile acid synthesis. []
  • Antioxidant and Anti-inflammatory Effects: Studies suggest that UCA may possess antioxidant and anti-inflammatory properties, potentially contributing to its beneficial effects in liver disease. [, ]
Physical and Chemical Properties Analysis

UCA is a white crystalline powder with poor solubility in water. [, ] Its solubility increases significantly upon conjugation with taurine or glycine. [, ] UCA has a molecular weight of 408.57 g/mol and a melting point of 203-204°C. [] It exhibits a characteristic ultraviolet absorption spectrum with a maximum absorbance at 208 nm. []

Applications
  • Investigating Bile Acid Metabolism: UCA is used as a tracer to study bile acid kinetics, metabolism, and enterohepatic circulation. [, , , ] Studies have employed radiolabeled UCA to track its conversion to other bile acids in both humans and animals. [, , , ]
  • Developing Cholesterol Gallstone Dissolution Therapies: Although not as effective as ursodeoxycholic acid, UCA has been explored for its potential to dissolve cholesterol gallstones. [, , ] Studies have investigated the effects of different doses of UCA on biliary lipid composition and gallstone dissolution rates. [, , ]
  • Studying Liver Disease Models: UCA has been utilized in various experimental models of liver disease, including primary biliary cirrhosis and non-alcoholic fatty liver disease. [, ] Researchers have explored the potential of UCA to ameliorate liver injury and improve liver function in these models. [, ]
  • Modulating Intestinal Microbiota: Recent research suggests that UCA may influence the composition and function of the intestinal microbiota. [, , ] Studies have demonstrated that UCA administration can alter the abundance of specific bacterial taxa and influence the production of microbial metabolites, including bile acids. [, , ]

Chenodeoxycholic Acid

  • Compound Description: Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized from cholesterol in the liver. It is less abundant than cholic acid and is generally conjugated with glycine or taurine before excretion into bile. CDCA and its conjugates are less effective detergents than their cholic acid counterparts. CDCA is often used for the medical treatment of gallstones. []

Cholic Acid

  • Compound Description: Cholic acid is a primary bile acid produced in the liver. It is often conjugated with taurine or glycine before being secreted into the bile. It facilitates fat absorption and cholesterol excretion. [] Cholic acid synthesis continues during UCA therapy. []

Deoxycholic Acid

  • Compound Description: Deoxycholic acid (DCA) is a secondary bile acid produced from cholic acid by bacterial 7α-dehydroxylation in the intestine. DCA is more hydrophobic than primary bile acids and plays a role in regulating bile flow and lipid absorption. It is considered more toxic than UCA and is a high-affinity ligand for FXR. [, ]
  • Relevance: While DCA is a secondary bile acid formed from the bacterial metabolism of cholic acid, UCA is a primary bile acid. Importantly, UCA can be converted into DCA in the body by bacterial C-7 dehydroxylation. [] This conversion contributes to the increased deoxycholic acid pool observed during UCA therapy. [, ]

7-Ketodeoxycholic Acid

  • Compound Description: 7-Ketodeoxycholic acid (7-KDC) is an intermediate formed during the bacterial metabolism of cholic acid to deoxycholic acid. []
  • Relevance: 7-KDC is formed from cholic acid, a structural analog of UCA with a differing stereochemistry at the 7-hydroxyl group. [] This highlights the diverse metabolic pathways bile acids can undergo in the gut.

7-Ketolithocholic Acid

  • Compound Description: 7-Ketolithocholic acid (7-KLC) is an intermediate in the bacterial metabolism of chenodeoxycholic acid to lithocholic acid. []
  • Relevance: Similar to 7-KDC, 7-KLC is an intermediate in the bacterial 7-dehydroxylation pathway, but in this case, for chenodeoxycholic acid, the 7α-hydroxy isomer of UCA. [] This underscores the role of bacterial metabolism in modifying bile acid structure and function.
  • Compound Description: Lithocholic acid is a secondary bile acid produced from chenodeoxycholic acid in the intestine by bacterial 7α-dehydroxylation. [] Lithocholic acid is poorly soluble and can be hepatotoxic.
  • Relevance: Like DCA, lithocholic acid is a more hydrophobic secondary bile acid formed by bacterial 7α-dehydroxylation, contrasting with the 7β-hydroxy group in UCA. [] This difference influences their solubility and potential toxicity.

Ursodeoxycholic Acid

  • Compound Description: Ursodeoxycholic acid (UDCA) is a naturally occurring tertiary bile acid with a 7β-hydroxyl group, similar to UCA. UDCA is used for the treatment of gallstones and certain liver diseases, showing better efficacy in these conditions compared to UCA. [, ]

Tauroursodeoxycholic Acid

  • Compound Description: Tauroursodeoxycholic acid (TUDCA) is the taurine conjugate of ursodeoxycholic acid. This conjugation increases water solubility and facilitates bile acid secretion. []
  • Relevance: TUDCA is formed by conjugating taurine to UDCA, which is structurally very similar to UCA, differing only in the presence of a 12α-hydroxy group in UCA. The fact that both UDCA and UCA can be conjugated to taurine highlights the importance of conjugation in bile acid metabolism and function. [, ]

Tauroursocholic Acid

  • Compound Description: Tauroursocholic acid is a conjugated form of ursocholic acid, where taurine is attached to the bile acid. This conjugation enhances its solubility in bile. [, ]
  • Relevance: Tauroursocholic acid is directly formed from UCA by conjugation with taurine. This conjugation is a common metabolic process for bile acids, increasing their solubility and facilitating their secretion into bile. [, ]
  • Compound Description: Isoursocholic acid is a stereoisomer of UCA, with a 3α-hydroxyl group instead of the 3β-hydroxyl group found in UCA. It serves as a reference compound in studies investigating the hepatic inversion of the 3β-hydroxyl group. []
  • Relevance: Isoursocholic acid is a 3α-epimer of UCA, meaning they have an opposite configuration at the C-3 position. This subtle structural change can impact the molecule's interaction with enzymes and other biological targets. []

7α-Methyl-Ursocholic Acid

  • Compound Description: 7α-Methyl-ursocholic acid is a synthetic derivative of ursocholic acid with a methyl group added to the 7α position. This modification is intended to increase its resistance to bacterial 7-dehydroxylation. [, ]
  • Relevance: This compound is a synthetically modified version of UCA designed to resist bacterial degradation. [, ] This highlights the efforts in medicinal chemistry to develop more stable and potentially more effective bile acid analogs for therapeutic purposes.

7β-Methyl-Cholic Acid

  • Compound Description: 7β-Methyl-cholic acid is a synthetic derivative of cholic acid, with a methyl group at the 7β position. This modification aims to enhance resistance to bacterial 7-dehydroxylation. [, ]
  • Relevance: Like 7α-methyl-ursocholic acid, this compound is a synthetically modified bile acid designed to resist bacterial degradation. [, ] Comparing its metabolism to that of UCA can provide insights into the impact of specific structural modifications on bile acid stability and metabolism.

ω-Muricholic Acid

  • Compound Description: ω-Muricholic acid (ω-MCA) is an unusual trihydroxy bile acid that is thought to be synthesized from UDCA through 6α-hydroxylation. []
  • Relevance: ω-MCA is considered a metabolic product of UDCA, a bile acid closely related to UCA. [] The study of ω-MCA can provide insights into the alternative metabolic pathways of UDCA and potentially UCA.

Hyocholic Acid

  • Compound Description: Hyocholic acid is an unusual trihydroxy bile acid thought to be synthesized from hyodeoxycholic acid by 6α-hydroxylation in the liver. []
  • Relevance: Hyocholic acid is another unusual bile acid, like ω-MCA, that is relevant to the study of bile acid metabolism. Its presence in urine, along with ω-MCA and UCA, can be an indicator of liver disease severity. []

Properties

CAS Number

2955-27-3

Product Name

Ursocholic acid

IUPAC Name

(4R)-4-[(3R,5S,7S,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C₂₄H₄₀O₅

Molecular Weight

408.6 g/mol

InChI

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19+,20+,22+,23+,24-/m1/s1

InChI Key

BHQCQFFYRZLCQQ-UTLSPDKDSA-N

SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Synonyms

(3α,5β,7β,12α)-3,7,12-Trihydroxycholan-24-oic Acid; 3α,7β,12α-Trihydroxy-5β-cholanic Acid; 3α,7β,12α-Trihydroxy-5β-cholan-24-oic Acid; 3α,7β,12α-Trihydroxy-5β-cholanic Acid; 3α,7β,12α-Trihydroxy-5β-cholanoic Acid; 3α,7β,12α-Trihydroxycholanic Acid; 7

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.